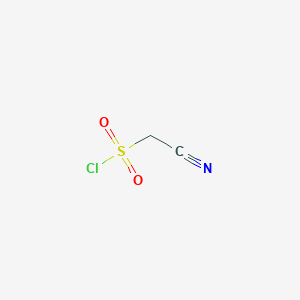
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO5S . It has a molecular weight of 265.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a methyl group, a nitro group, and a sulfonyl chloride group .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Intermediates
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride has been utilized in various synthetic procedures. For instance, its derivative, 4-methoxy-3-nitrobenzenesulfonyl chloride, was used in the preparation of 3-Amino-4-hydroxybenzenesulfonamide precursors, leading to the synthesis of “Acid Alizarin Violet N” derivatives. This process involved multiple steps, including chlorosulfonation, hydrolysis, reduction, and diazotization, showcasing its versatility as a chemical intermediate (Katritzky et al., 1993).
Development of Analytical Methods
In analytical chemistry, derivatives of this compound have been employed to enhance detection techniques. For example, 4-nitrobenzenesulfonyl chloride, a related compound, was found to be effective in increasing detection responses for estrogens in liquid chromatography–mass spectrometry. This derivative proved advantageous for the quantitative analysis of estrogens in biological fluids, offering a practical approach in medical diagnostics and biochemical research (Higashi et al., 2006).
Role in Organic Synthesis
The compound and its derivatives have also been instrumental in organic synthesis. For instance, the synthesis of secondary amines from primary amines using 2-Nitrobenzenesulfonamides, which are closely related to this compound, demonstrates its utility in creating complex organic compounds. This process involves sulfonation and protection-deprotection strategies, highlighting the compound's role in facilitating intricate synthetic pathways (Kurosawa et al., 2003).
Pharmaceutical Intermediates
Moreover, derivatives of this compound have been applied in the synthesis of pharmaceutical intermediates. For instance, its reaction with other compounds led to the formation of intermediates used in the production of Clopidrogel, an antiplatelet drug. This illustrates its importance in the development and manufacturing of crucial medicinal compounds (Li et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzenesulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols .
Mode of Action
The compound likely interacts with its targets through a nucleophilic substitution reaction . In this process, the chloride ion is displaced by a nucleophile, such as an amine, alcohol, or phenol. This results in the formation of a new bond between the sulfur atom of the sulfonyl group and the nucleophile .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride. For instance, its reactivity might be affected by the pH of the environment, as this could influence the availability of nucleophiles for reaction .
Propiedades
IUPAC Name |
4-methoxy-2-methyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO5S/c1-5-7(16(9,13)14)4-3-6(15-2)8(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNPTLHMBQUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide](/img/structure/B2407654.png)
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)
![2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2407658.png)


![Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2407662.png)
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)

